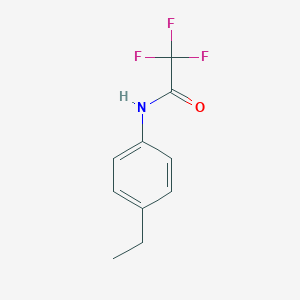
N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 4’-ethyl-2,2,2-trifluoro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an ethyl group at the 4’ position and three fluorine atoms at the 2,2,2 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethyl-2,2,2-trifluoro- typically involves the reaction of 4’-ethylacetanilide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of Acetanilide, 4’-ethyl-2,2,2-trifluoro- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Acetanilide, 4’-ethyl-2,2,2-trifluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetanilide, 4’-ethyl-2,2,2-trifluoro- can occur, where the trifluoromethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Acetanilide, 4’-ethyl-2,2,2-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of Acetanilide, 4’-ethyl-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, resulting in various biological effects.
類似化合物との比較
Acetanilide: The parent compound without the ethyl and trifluoromethyl groups.
4’-Ethylacetanilide: Similar structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetanilide: Contains the trifluoromethyl group but lacks the ethyl group.
Uniqueness: Acetanilide, 4’-ethyl-2,2,2-trifluoro- is unique due to the presence of both the ethyl and trifluoromethyl groups
特性
CAS番号 |
14618-46-3 |
|---|---|
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-2-7-3-5-8(6-4-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
VEYAGSUQCDESMW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
Key on ui other cas no. |
14618-46-3 |
同義語 |
AcetaMide, N-(4-ethylphenyl)-2,2,2-trifluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















